molecular formula C21H17NO2S2 B3883803 N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-thiophenecarboxamide

N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-thiophenecarboxamide

Cat. No.: B3883803
M. Wt: 379.5 g/mol
InChI Key: ACHQSCXUTGMTDT-AWNIVKPZSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acryloyl group and the thiophene ring would likely result in a planar structure in that region of the molecule. The methylthio group could introduce some steric hindrance, potentially influencing the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the acryloyl group could potentially undergo addition reactions, while the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .

Future Directions

The study and application of such a compound could potentially be a fruitful area of research, given the interesting combination of functional groups present in its structure. It could be explored for potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

N-[4-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S2/c1-25-18-11-4-15(5-12-18)6-13-19(23)16-7-9-17(10-8-16)22-21(24)20-3-2-14-26-20/h2-14H,1H3,(H,22,24)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHQSCXUTGMTDT-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-thiophenecarboxamide
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N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-thiophenecarboxamide
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N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-thiophenecarboxamide
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N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-thiophenecarboxamide
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N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-thiophenecarboxamide
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